Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by:
- Methyl ester at position 5 of the thiazole ring.
- 4-methyl substitution on the thiazole core.
- 2-chlorobenzoyl amino group at position 2.
The 2-chlorobenzoyl moiety and methyl ester group are critical for its physicochemical and biological properties .
Properties
Molecular Formula |
C13H11ClN2O3S |
|---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-10(12(18)19-2)20-13(15-7)16-11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3,(H,15,16,17) |
InChI Key |
BRBMIDHRBUCQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have been investigated for their potential as anticancer agents. The thiazole moiety is known to enhance the cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's structure suggests that it may interact with cellular targets involved in cancer proliferation and apoptosis. Studies have shown that thiazoles can induce apoptosis in cancer cells through mitochondrial pathways and can inhibit key signaling pathways associated with tumor growth .
- Case Study : In a study evaluating the anticancer activity of thiazole derivatives, several compounds exhibited significant cytotoxicity against human lung adenocarcinoma (A549) cells, with IC50 values indicating effective dose-response relationships. For instance, a related thiazole compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells .
Antimicrobial Properties
This compound has also been assessed for its antimicrobial properties.
- In Vitro Studies : Research indicates that thiazole derivatives can exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to evaluate the effectiveness of these compounds, showing promising inhibition zones comparable to standard antibiotics .
- Data Table : Below is a summary of antimicrobial activity observed in related thiazole compounds:
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Thiazole A | S. aureus | 15 | 20 |
| Thiazole B | E. coli | 12 | 25 |
| Thiazole C | Bacillus subtilis | 14 | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored.
- Research Findings : In studies focusing on inflammation models, thiazole derivatives have shown the ability to reduce markers of inflammation such as TNF-alpha and IL-6 in vitro. This suggests a possible mechanism involving the inhibition of pro-inflammatory cytokines .
- Case Study : A recent investigation into the anti-inflammatory properties of thiazoles found that certain structural modifications significantly enhanced their efficacy in reducing inflammation in animal models, indicating that methyl substitutions on the thiazole ring could be beneficial for developing new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to antimicrobial, anti-inflammatory, or anticancer effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
Position 2 Modifications
- Methyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (BAC): Replaces the 2-chlorobenzoyl group with a 4-chlorobenzylamino group. Demonstrated significant antidiabetic activity in STZ-induced diabetic rats, suggesting the importance of chloro-substituted aromatic groups at position 2 . Benzyl vs.
- Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1047760-35-9): Features a 3,4-dichlorobenzoyl group, increasing lipophilicity and steric bulk. Enhanced halogenation may improve target affinity but could raise toxicity risks .
Position 4 Modifications
- Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (QM-0969): Substitutes the 4-methyl group with ethyl. Increased alkyl chain length may alter metabolic stability and membrane permeability .
Position 5 Modifications
- Ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Ethyl ester instead of methyl ester.
Physicochemical Properties
| Property | Methyl 2-[(2-Cl-benzoyl)amino]-... | Ethyl 2-[(3,4-Cl₂-benzoyl)amino]-... | BAC (2-[(4-Cl-benzyl)amino]-...) |
|---|---|---|---|
| Molecular Weight | ~336.8 g/mol | ~400.3 g/mol | ~322.8 g/mol |
| logP (Predicted) | ~3.2 | ~4.5 | ~2.8 |
| Solubility | Low (lipophilic) | Very low | Moderate (COOH group) |
Notes:
- The carboxylic acid in BAC improves aqueous solubility compared to ester derivatives .
Biological Activity
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antidiabetic, antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₂S
- Molecular Weight : Approximately 266.75 g/mol
The compound features a thiazole ring, a carboxylate group, and a chlorobenzoyl moiety, which contribute to its biological activity and reactivity in various chemical processes.
Antidiabetic Activity
Research indicates that thiazole derivatives exhibit significant antidiabetic properties. Specifically, this compound has been studied for its potential to improve insulin sensitivity and reduce oxidative stress in diabetic models.
Case Study: Insulin Sensitivity
A study demonstrated that similar thiazole compounds improved glucose uptake in insulin-resistant cells by enhancing the activity of glucose transporter proteins (GLUT4). The specific IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate potency in enhancing insulin sensitivity .
Antibacterial and Antifungal Properties
The structural characteristics of this compound enable it to interact effectively with bacterial and fungal targets.
Table: Antibacterial Activity Comparison
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Similar Thiazole Derivative | S. aureus | 20 µg/mL |
| Another Thiazole Compound | C. albicans | 18 µg/mL |
These compounds showed promising results against a spectrum of microorganisms, suggesting their potential as antibacterial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies indicated that this compound demonstrated significant growth inhibition of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
These results suggest that this compound may act as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
